molecular formula C10H7Cl2NO2S2 B1331063 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene CAS No. 147622-09-1

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene

Cat. No.: B1331063
CAS No.: 147622-09-1
M. Wt: 308.2 g/mol
InChI Key: BMRVXVHHOAQEFJ-UHFFFAOYSA-N
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Description

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene is a chemical compound known for its unique properties and versatility in various scientific research applications. This compound is characterized by its complex structure, which includes a dichloro-isothiocyanate group and a sulfonyl group attached to a methylbenzene ring. Its molecular formula is C10H7Cl2NO2S2, and it has a molecular weight of 308.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloro-1-isothiocyanatoethene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene finds applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This interaction can inhibit enzyme activity by modifying the active site or altering the protein’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-isothiocyanatovinyl 4-methylphenyl sulfone
  • 4-Methylbenzenesulfonyl chloride
  • 2,2-Dichloro-1-isothiocyanatoethene

Uniqueness

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene stands out due to its dual functional groups (isothiocyanate and sulfonyl), which provide a unique reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only possess one of these functional groups .

Properties

IUPAC Name

1-(2,2-dichloro-1-isothiocyanatoethenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S2/c1-7-2-4-8(5-3-7)17(14,15)10(9(11)12)13-6-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVXVHHOAQEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350509
Record name 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147622-09-1
Record name 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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